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Methyl 4-bromo-3-isopropylbenzoate

Cat. No.: B8056743
M. Wt: 257.12 g/mol
InChI Key: KGPUVQSKTNZKSD-UHFFFAOYSA-N
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Description

Strategic Importance of Brominated Aromatic Systems in Chemical Transformations

Brominated aromatic systems are of significant strategic importance in chemical synthesis, primarily due to the versatile reactivity of the carbon-bromine bond. The bromine atom acts as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov This capability allows for the elaboration of the aromatic scaffold, introducing new functional groups and building molecular complexity. acs.org Furthermore, the bromine atom can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, influencing the position of incoming substituents. rutgers.edulibretexts.orgpressbooks.pub The controlled introduction of bromine onto an aromatic ring, therefore, provides a powerful tool for synthetic chemists to strategically plan and execute the synthesis of intricate target molecules.

Overview of Benzoate (B1203000) Ester Scaffolds in Modern Chemical Research

Benzoate ester scaffolds are ubiquitous in modern chemical research due to their prevalence in natural products and their utility as synthetic intermediates. ontosight.aiontosight.aichemicalbook.com The ester group is relatively stable but can be readily hydrolyzed or transformed into other functional groups, providing a handle for further molecular modifications. wikipedia.orgnih.gov In medicinal chemistry, the benzoate ester moiety is often incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility and metabolic stability. ontosight.aiontosight.ainih.gov Moreover, the aromatic ring of the benzoate scaffold can be functionalized to interact with biological targets, making these compounds valuable for drug discovery efforts. ontosight.aiontosight.ai In materials science, benzoate esters are utilized in the synthesis of polymers and liquid crystals, where their rigid aromatic core and tunable ester group contribute to the desired material properties.

Significance of the Isopropyl Group in Aromatic Compounds for Steric and Electronic Modulation

The isopropyl group, when attached to an aromatic ring, exerts both steric and electronic effects that can significantly influence a molecule's reactivity and physical properties. stackexchange.comwikipedia.orgnumberanalytics.com Sterically, the bulky nature of the isopropyl group can hinder the approach of reagents to adjacent positions on the aromatic ring, thereby directing reactions to less hindered sites. wikipedia.orgnumberanalytics.comacs.org This steric hindrance can also impact the conformational preferences of the molecule. wikipedia.orgnumberanalytics.com Electronically, the isopropyl group is considered a weak electron-donating group through an inductive effect, which can activate the aromatic ring towards electrophilic substitution. numberanalytics.com The interplay of these steric and electronic effects allows for fine-tuning of the chemical and physical properties of aromatic compounds, a crucial aspect in the design of new molecules with specific functions. stackexchange.comnumberanalytics.comnumberanalytics.com

Research Context and Scope for Methyl 4-bromo-3-isopropylbenzoate

This compound emerges as a compound of interest at the intersection of these key chemical motifs. It combines the reactivity of a brominated aromatic ring, the synthetic versatility of a benzoate ester, and the modulating influence of an isopropyl group. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research on this compound would likely focus on its application in cross-coupling reactions to build intricate carbon skeletons and its use as a precursor for the synthesis of novel bioactive compounds or advanced materials. The strategic placement of the bromo, isopropyl, and methyl ester groups on the benzene (B151609) ring provides a unique platform for exploring structure-activity relationships and developing new synthetic methodologies.

Chemical and Physical Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B8056743 Methyl 4-bromo-3-isopropylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUVQSKTNZKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Pathways of Methyl 4 Bromo 3 Isopropylbenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. nih.gov Methyl 4-bromo-3-isopropylbenzoate, as an aryl bromide, is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. youtube.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the benzene (B151609) ring. The general scheme for this transformation involves the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-3-methylanilinePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane8075-90
2Ortho-bromoanilinesVarious boronic estersCataCXium A palladacycle---Good to Excellent
3Ortho-vinyl aromatic bromidesAryl boronate estersPd(OAc)₂ (2.5) / L-ligandCsOPivTHF70Very Good

Data adapted from various sources illustrating typical conditions for Suzuki-Miyaura couplings. nih.govnih.govresearchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Stille, Negishi, and Sonogashira Coupling Adaptations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be effectively applied to this compound for C-C bond formation.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent. While effective, the toxicity of organotin compounds has led to a decline in its use in some applications.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are highly reactive and can be prepared from a variety of precursors. researchgate.netbris.ac.uk This method is known for its high yields and functional group tolerance. researchgate.net Palladium catalysts with phosphine ligands are typically employed. researchgate.net

Sonogashira Coupling: This reaction is a powerful tool for the synthesis of alkynes, coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.orgnih.gov Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Table 2: Comparison of Stille, Negishi, and Sonogashira Couplings

Coupling ReactionOrganometallic ReagentKey AdvantagesCommon Catalysts
StilleOrganotinTolerates a wide range of functional groupsPd(PPh₃)₄
NegishiOrganozincHigh reactivity, mild conditionsPd(dppf)Cl₂, Pd(dppe)Cl₂
SonogashiraTerminal AlkyneDirect formation of C(sp²)-C(sp) bondsPdCl₂(PPh₃)₂, CuI

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction has become a vital tool for the synthesis of anilines and their derivatives. nih.gov For this compound, this reaction allows for the introduction of primary or secondary amines at the 4-position.

The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. organic-chemistry.orgnih.gov The choice of ligand is critical for achieving high catalytic activity and accommodating a wide range of amine substrates.

Table 3: Key Features of Buchwald-Hartwig Amination

FeatureDescription
Reactants Aryl halide/pseudohalide and a primary or secondary amine.
Catalyst Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.
Base A strong, non-nucleophilic base is required (e.g., NaOtBu, K₃PO₄).
Scope Applicable to a wide range of aryl halides and amines, including those with various functional groups.

C-O Cross-Coupling Methodologies

Palladium-catalyzed C-O cross-coupling reactions provide a direct route to aryl ethers. These reactions typically involve the coupling of an aryl halide with an alcohol or a phenol. For this compound, this would allow for the synthesis of various alkoxy or aryloxy derivatives.

Recent advancements have focused on the development of highly effective catalyst systems, often employing bulky, electron-rich phosphine ligands, that can facilitate the coupling of a wide range of alcohols, including fluorinated alcohols, with aryl bromides. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Investigations

While palladium-catalyzed reactions are the primary pathway for the transformation of this compound, nucleophilic aromatic substitution (SNA_r_) represents an alternative, though generally more challenging, route.

Displacement of the Bromine Atom

In a typical S_N_Ar reaction, an aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In the case of this compound, the ester group provides some electron-withdrawing character, but it is generally not sufficient to activate the ring for facile S_N_Ar with common nucleophiles under standard conditions. The isopropyl group, being electron-donating, further deactivates the ring towards nucleophilic attack.

Therefore, forcing conditions, such as high temperatures, strong bases, or highly reactive nucleophiles, would likely be required to achieve displacement of the bromine atom via an S_N_Ar mechanism. The reaction would proceed through a high-energy Meisenheimer-like intermediate. nih.gov Due to these challenges, S_N_Ar reactions are less commonly employed for the functionalization of substrates like this compound compared to the more versatile and efficient palladium-catalyzed cross-coupling methods.

Influence of Activating Groups on Reaction Efficiency

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is modulated by the electronic effects of its substituents. The isopropyl group is an alkyl group, which is generally considered an activating group. It donates electron density to the ring through an inductive effect, thereby making the ring more nucleophilic and more susceptible to electrophilic attack. As an ortho-, para-director, the isopropyl group would activate the positions ortho and para to it.

Reactions Involving the Ester Moiety

The methyl ester group of this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-bromo-3-isopropylbenzoic acid, is a fundamental transformation. nih.gov This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its irreversibility.

A typical procedure would involve heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate step with a strong acid to afford the final carboxylic acid product.

Table 1: Illustrative Conditions for the Hydrolysis of this compound This table is based on general procedures for ester hydrolysis and may not represent optimized conditions for this specific substrate.

ReagentSolventTemperatureReaction TimeProduct
NaOH (aq)Methanol/WaterReflux2-4 hours4-bromo-3-isopropylbenzoic acid
H₂SO₄ (aq)Dioxane/WaterReflux4-8 hours4-bromo-3-isopropylbenzoic acid

Transesterification Studies

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 4-bromo-3-isopropylbenzoate and methanol.

This reaction is typically reversible, and to drive it to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation. While specific studies on the transesterification of this compound are not extensively documented, the principles are well-established in organic chemistry.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, (4-bromo-3-isopropylphenyl)methanol. Powerful reducing agents are generally required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of esters to alcohols and would be effective for this conversion. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. For example, the use of NaBH₄ in combination with methanol at elevated temperatures has been shown to reduce aromatic esters to their corresponding alcohols. sciencemadness.org

Table 2: Plausible Reagents for the Reduction of this compound This table presents common reducing agents for esters and their expected product.

Reducing AgentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 °C to room temperature(4-bromo-3-isopropylphenyl)methanol
Sodium Borohydride (NaBH₄) / MethanolTHFReflux(4-bromo-3-isopropylphenyl)methanol

Reactions at the Isopropyl Group

The isopropyl group attached to the benzene ring also presents opportunities for chemical modification, particularly at the benzylic position.

Functionalization of the Alkyl Side Chain

The benzylic C-H bond of the isopropyl group is the most reactive site on the alkyl chain due to the stability of the resulting benzylic radical or carbanion intermediate. Various methods have been developed for the functionalization of such C-H bonds.

Modern synthetic methods, such as visible light photoredox catalysis, offer pathways for the selective functionalization of benzylic C-H bonds. nih.gov These methods can be used to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. For example, a cross-dehydrogenative coupling reaction could potentially be employed to introduce a new substituent at the benzylic position of the isopropyl group.

Electrochemical methods also provide a powerful tool for benzylic C-H functionalization. researchgate.netnih.gov Anodic oxidation of the benzylic position can generate a carbocation intermediate that can then react with various nucleophiles. This approach could be used to introduce functionalities like amides or nitriles at the benzylic carbon of the isopropyl group.

These advanced methods offer a complementary approach to traditional free-radical halogenation for modifying the alkyl side chain of this compound, opening up avenues for the synthesis of a wider range of complex molecules.

Oxidative Transformations

The oxidative transformation of this compound primarily involves the isopropyl substituent, as the benzylic carbon of the isopropyl group is activated and susceptible to oxidation. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions employed. The major oxidative pathways include the formation of a tertiary alcohol, a ketone, or complete oxidative cleavage to a carboxylic acid.

One of the common oxidative routes for cumene (B47948) (isopropylbenzene) and its derivatives involves the formation of a hydroperoxide intermediate when subjected to oxidation with molecular oxygen. This process, often referred to as the cumene process, typically proceeds under mild conditions. wikipedia.orgulisboa.pt The resulting hydroperoxide can then be further transformed into other functional groups.

Stronger oxidizing agents, such as hot acidic potassium permanganate (B83412), can lead to the complete oxidative degradation of the alkyl side-chain to a carboxylic acid. libretexts.orglibretexts.org This reaction is a general feature of alkylbenzenes with at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com The benzylic position is particularly reactive towards oxidation due to the stability of the intermediate benzylic radical. masterorganicchemistry.comfiveable.me

The oxidation can also yield a ketone through the use of various oxidizing systems. For instance, benzylic C-H bonds can be oxidized to ketones using reagents like chromium trioxide or o-iodoxybenzoic acid (IBX). organic-chemistry.org The selection of the oxidant is crucial for achieving the desired transformation with high selectivity.

Below are the potential oxidative transformations of this compound based on the established reactivity of similar alkyl-substituted aromatic compounds.

Table 1: Potential Oxidative Transformations of this compound

Starting MaterialOxidizing Agent/ConditionsProductTransformation
This compoundMolecular Oxygen (O₂) in the presence of an aqueous alkali solutionMethyl 4-bromo-3-(2-hydroxy-2-propyl)benzoateOxidation of the isopropyl group to a tertiary alcohol
This compoundVarious oxidizing agents (e.g., CrO₃, IBX)Methyl 4-bromo-3-acetylbenzoateOxidation of the isopropyl group to a ketone
This compoundHot acidic Potassium Permanganate (KMnO₄)4-Bromo-3-(methoxycarbonyl)benzoic acidOxidative cleavage of the isopropyl group to a carboxylic acid

Detailed Research Findings

While specific studies on the oxidative transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from extensive research on the oxidation of cumene and other alkylated benzene derivatives.

The oxidation of an isopropyl group on a benzene ring to a 2-hydroxy-2-propyl group is a known transformation. google.com This reaction is typically carried out using molecular oxygen in the presence of an aqueous alkali solution. google.com The process involves the formation of a hydroperoxide intermediate which is subsequently reduced to the corresponding alcohol.

The conversion of a benzylic methylene (B1212753) or methine group to a ketone is a well-established synthetic procedure. organic-chemistry.orgnih.gov A variety of reagents have been developed for this purpose, offering good yields and selectivity. These reactions often proceed via a radical mechanism, taking advantage of the weaker C-H bond at the benzylic position. masterorganicchemistry.com For isopropyl-substituted arenes, this transformation would result in an acetyl group.

The complete oxidative cleavage of an alkyl side-chain on a benzene ring to a carboxylic acid is a classic reaction in organic synthesis. libretexts.orglibretexts.org Hot, concentrated solutions of potassium permanganate are commonly used for this purpose. libretexts.orgmasterorganicchemistry.com This powerful oxidizing agent will convert any alkyl group with a benzylic hydrogen into a carboxylic acid group. Therefore, the oxidation of this compound with hot KMnO₄ is expected to yield 4-Bromo-3-(methoxycarbonyl)benzoic acid.

Mechanistic Investigations of Reactions Involving Methyl 4 Bromo 3 Isopropylbenzoate

Kinetic Studies and Rate Determining Steps

For many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition of the aryl bromide to the Pd(0) catalyst is often considered the rate-determining step. libretexts.org This is particularly true for electron-rich or sterically unhindered aryl bromides. However, for substrates bearing electron-withdrawing groups or significant steric hindrance, such as the isopropyl group in Methyl 4-bromo-3-isopropylbenzoate, the mechanistic landscape can change.

In the case of the Heck reaction, studies on sterically hindered aryl bromides have suggested that the rate-determining step may not be the oxidative addition. Instead, the coordination of the alkene or the subsequent migratory insertion step can become rate-limiting due to steric congestion around the palladium center. researchgate.netnih.gov For instance, a study on the Heck-Mizoroki reaction of a vinylboronate ester with various aryl iodides showed that electron-donating groups on the aryl iodide accelerated the reaction, indicating that oxidative addition was not the rate-determining step. nih.gov

A comparative kinetic study of the Suzuki reaction with different 4-bromo-substituted arenes revealed that electron-withdrawing groups slightly increased the reaction rate compared to electron-donating groups. researchgate.net This suggests that for a compound like this compound, which has both an electron-withdrawing ester group and a moderately electron-donating isopropyl group, the electronic effects on the rate would be complex.

Table 1: Representative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideRelative Initial RatePlausible Rate-Determining Step
4-Bromonitrobenzene1.2Oxidative Addition
Bromobenzene1.0Oxidative Addition
4-Bromoanisole0.8Oxidative Addition / Transmetalation
2,6-Dimethylbromobenzene0.3Oxidative Addition / Reductive Elimination

Note: This table presents hypothetical, illustrative data based on general principles of Suzuki-Miyaura reaction kinetics. Specific kinetic data for this compound is not currently available in the literature.

Isotope Labeling Experiments for Pathway Elucidation

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are particularly informative for identifying the rate-determining step and understanding the transition state structure.

For palladium-catalyzed cross-coupling reactions, ¹³C KIEs can provide detailed insights into the bond-forming and bond-breaking events at the carbon centers. A combined experimental and theoretical ¹³C KIE study on the Suzuki-Miyaura reaction of aryl bromides established that the oxidative addition to a monoligated palladium complex is the rate-determining step under typical catalytic conditions. nih.gov A significant primary ¹³C KIE at the carbon atom attached to the bromine would be expected if C-Br bond cleavage is part of the rate-determining step.

Deuterium (B1214612) labeling can also be employed to probe mechanistic pathways. For example, in the Heck reaction, the stereochemistry of the product can be determined by using deuterated alkenes. The typical syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination leads to a predictable stereochemical outcome, which can be confirmed by deuterium labeling. While specific isotope labeling studies on this compound are not documented, such experiments would be invaluable in confirming the operative mechanistic pathways in its cross-coupling reactions.

Catalyst Deactivation and Regeneration Mechanisms in Cross-Coupling

Catalyst deactivation is a critical issue in palladium-catalyzed cross-coupling reactions, leading to reduced efficiency and lower product yields, especially in industrial applications. Deactivation can occur through several mechanisms, including the formation of inactive palladium species, ligand degradation, and poisoning of the catalyst by reaction components or products.

In Suzuki-Miyaura reactions, a common deactivation pathway involves the aggregation of palladium nanoparticles, leading to a loss of catalytically active surface area. nih.gov Another potential issue is the formation of off-cycle palladium complexes that are reluctant to re-enter the catalytic cycle. For sterically hindered substrates, the slow reductive elimination step can lead to the accumulation of stable diorganopalladium(II) intermediates, which may then undergo decomposition.

In the context of reactions involving this compound, the presence of the ester functionality could potentially lead to catalyst inhibition or deactivation through coordination to the palladium center. Furthermore, the product of the cross-coupling reaction itself might adsorb onto the catalyst surface, blocking active sites.

Catalyst regeneration strategies are therefore of great importance. In some cases, the addition of a base is crucial not only for the transmetalation step but also for the regeneration of the active Pd(0) catalyst from Pd(II) species at the end of the catalytic cycle. nih.gov The choice of ligands also plays a significant role in preventing catalyst deactivation by stabilizing the palladium center and promoting the desired catalytic turnover.

Table 2: Common Catalyst Deactivation Pathways and Potential Mitigation Strategies

Deactivation PathwayDescriptionPotential Mitigation Strategy
Palladium AgglomerationFormation of larger, less active palladium nanoparticles.Use of stabilizing ligands or supports.
Ligand DegradationDecomposition of phosphine (B1218219) ligands through oxidation or other side reactions.Use of more robust ligands (e.g., N-heterocyclic carbenes).
Product InhibitionAdsorption of the cross-coupling product onto the catalyst surface.Optimization of reaction conditions to favor product desorption.
Formation of Off-Cycle ComplexesSequestration of palladium in stable, inactive complexes.Judicious choice of ligands and additives to promote the catalytic cycle.

Intermediate Identification and Trapping Studies

The direct observation and characterization of reactive intermediates in a catalytic cycle provide conclusive evidence for a proposed mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be used to identify these transient species.

In palladium-catalyzed cross-coupling reactions, key intermediates include the oxidative addition product (an arylpalladium(II) halide complex), the transmetalation or migratory insertion product, and the final diorganopalladium(II) complex prior to reductive elimination. For a substrate like this compound, the corresponding arylpalladium(II) bromide intermediate would be a central species in the catalytic cycle.

When direct observation is not feasible due to the short lifetime of the intermediates, trapping experiments can be employed. This involves introducing a reagent that selectively reacts with a specific intermediate to form a stable, characterizable product. For example, σ-alkylpalladium intermediates in domino Heck reactions have been successfully trapped using arylsilanes. rsc.org

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Bromo 3 Isopropylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Methyl 4-bromo-3-isopropylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, isopropyl, and methyl ester substituents. The isopropyl group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl ester would present as a singlet.

Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring, the carbonyl carbon of the ester, and the carbons of the isopropyl and methyl groups.

To definitively assign the proton and carbon signals, especially in the aromatic region where signals can be close together, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, connecting the isopropyl methine proton to its methyl protons.

Heteronuclear 2D NMR experiments are also crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. For example, it would link the isopropyl methine proton signal to its corresponding carbon signal. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around non-protonated quaternary carbons, such as the carbonyl carbon and the substituted carbons of the aromatic ring. For instance, an HMBC correlation would be expected between the methyl ester protons and the carbonyl carbon.

The isopropyl group attached to the benzene ring of this compound is subject to rotational motion around the C-C bond connecting it to the ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in the observation of two equivalent methyl groups in the ¹H NMR spectrum (a single doublet).

However, by lowering the temperature, it is possible to slow down this rotation to a rate that is slow on the NMR timescale. This phenomenon, studied using Dynamic NMR (DNMR), can lead to the decoalescence of the methyl signal into two separate doublets, representing the now non-equivalent methyl groups in the hindered rotational conformation. By analyzing the changes in the lineshape of these signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable information about the steric hindrance imposed by the adjacent bromo and ester groups on the rotation of the isopropyl substituent.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. For this compound (C₁₁H₁₃BrO₂), the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule. The presence of bromine is also readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Ion Theoretical m/z Observed m/z Difference (ppm)
[C₁₁H₁₃⁷⁹BrO₂ + H]⁺271.0075Data not availableData not available
[C₁₁H₁₃⁸¹BrO₂ + H]⁺273.0054Data not availableData not available

Note: Specific observed data for this compound is not publicly available in comprehensive research literature. The table illustrates the principle of HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound. A sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column.

As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. For a pure sample of this compound, a single major peak would be expected in the chromatogram at a specific retention time. The mass spectrum of this peak would exhibit the molecular ion and characteristic fragment ions, which can be used to confirm the identity of the compound. Any minor peaks in the chromatogram would represent impurities, and their mass spectra could be used to identify them, for example, as residual starting materials or by-products from its synthesis.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide detailed information about the structure and connectivity of a molecule in the gas or solution phase, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the benzene ring and the conformation of the isopropyl and methyl ester substituents relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, showing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. Such data is invaluable for understanding the steric and electronic properties of the molecule in a fixed orientation.

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available

Note: Publicly available single-crystal X-ray diffraction data for this compound is not readily found in scientific literature. The table represents the type of data that would be obtained from such an analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The primary functional groups within this compound that give rise to characteristic vibrational bands are the ester group (C=O, C-O), the aromatic ring (C-H, C=C), the isopropyl group (C-H), and the carbon-bromine bond (C-Br).

Detailed Research Findings

A comprehensive analysis of the vibrational spectra of related compounds allows for a reliable prediction of the key vibrational modes for this compound.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C-H stretching vibrations of aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1625-1400 cm⁻¹ region. The substitution pattern on the benzene ring also influences in-plane and out-of-plane C-H bending vibrations, which are anticipated in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

Ester Group Vibrations: The most prominent and readily identifiable band in the FT-IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For aromatic esters like this compound, this strong absorption is expected in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group typically result in two bands: one for the C-O-C asymmetric stretch (around 1250-1100 cm⁻¹) and another for the O-CH₃ symmetric stretch (around 1100-1000 cm⁻¹).

Isopropyl Group Vibrations: The isopropyl group will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl moiety are expected between 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹, respectively. The C-H bending vibrations (scissoring, rocking, and wagging) will appear in the 1470-1365 cm⁻¹ region.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 680-515 cm⁻¹. This band can sometimes be weak in FT-IR but more prominent in Raman spectra.

The following interactive data tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Isopropyl C-HAsymmetric Stretching2975 - 2950Medium to Strong
Isopropyl C-HSymmetric Stretching2875 - 2865Medium
Ester C=OStretching1730 - 1715Strong
Aromatic C=CStretching1625 - 1400Medium to Weak
Isopropyl C-HBending1470 - 1365Medium
Ester C-OAsymmetric Stretching1250 - 1100Strong
Ester C-OSymmetric Stretching1100 - 1000Medium
Aromatic C-HOut-of-Plane Bending900 - 675Strong
C-BrStretching680 - 515Medium to Weak

This table presents predicted data based on the analysis of similar compounds.

A comparative analysis with a closely related compound, 4-Bromo-3-methylbenzonitrile, for which detailed vibrational data is available, can further refine our understanding of the benzene ring vibrations. In a study on 4-Bromo-3-methylbenzonitrile, the C=C stretching vibrations were observed in the FT-IR spectrum at 1578, 1473, and 1392 cm⁻¹, and in the Raman spectrum at 1585 and 1485 cm⁻¹. The C-Br stretching vibration was identified in the Raman spectrum at a low wavenumber. These findings support the predicted regions for the corresponding vibrations in this compound.

Computational and Theoretical Studies on Methyl 4 Bromo 3 Isopropylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Before predicting properties, the most stable three-dimensional arrangement of the atoms in a molecule, its equilibrium geometry, must be determined. This is achieved through geometry optimization. For a molecule like Methyl 4-bromo-3-isopropylbenzoate, DFT calculations would be used to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps are valuable for identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a related study on substituted naphthoic acids, DFT calculations were used to determine various physicochemical properties, which are influenced by the electronic structure. ajpchem.org

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Benzoate (B1203000) (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br 1.905
C-C (ring) 1.390 - 1.405
C=O 1.215
C-O 1.345
O-CH3 1.440
C-C-Br 119.5
C-C-C (ring) 118.0 - 121.0
O=C-O 124.0
C-O-CH3 115.0
C-C-C-C (ring) 0.0
C-C-C=O 180.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of a molecule's reactivity. For instance, in a computational study of novel azo-compounds, these descriptors were calculated to understand their reactivity. jcsp.org.pk Similarly, a study on substituted naphthoic acids utilized these parameters to assess chemical reactivity. ajpchem.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Aromatic Compound (Data from a study on aminophosphonates nih.gov)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Electronegativity (χ) Chemical Hardness (η) Global Softness (S)
2a -8.7611 -0.9519 7.8092 4.8565 3.9046 0.1280
2d -9.2614 -2.0199 7.2415 5.6406 3.6207 0.1381
2f -6.0469 -1.1491 4.8978 3.5980 2.4489 0.2041

DFT can be used to model chemical reactions and elucidate their mechanisms. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. A critical part of this is locating the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.

For this compound, DFT could be used to predict the pathways of reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. A DFT study on the bromination of alkynes, for example, successfully located transition states for the reaction. researchgate.net Another study on halogen atom transfer reactions involving alkyl halides also utilized DFT to predict transition states and energy barriers. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For a flexible molecule like this compound, which has a rotatable isopropyl group and a methyl ester group, MD simulations can be used to explore its conformational landscape. This involves identifying the different stable conformations (rotamers) and the energy barriers between them. Understanding the conformational preferences of a molecule is crucial as it can influence its reactivity and interactions with other molecules. Studies on substituted benzoate anions have used techniques to probe their dynamics. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or properties. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the property of interest.

For a compound like this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or retention time in chromatography. Similarly, a QSRR model could predict its reactivity in a particular chemical transformation. The development of QSPR models for properties like the half-wave potentials of benzoxazines has been demonstrated. nih.govdoi.org The applicability domain of these models is a crucial aspect to consider for their predictive power. mdpi.comresearchgate.net

Influence of Solvation Models on Theoretical Predictions

Most chemical reactions are carried out in a solvent, and the solvent can have a significant effect on the properties and reactivity of molecules. Theoretical calculations can be performed in the gas phase (in a vacuum) or can include the effects of a solvent. Solvation models are used to simulate the presence of a solvent in computational calculations.

There are two main types of solvation models: explicit and implicit. Explicit solvation models include individual solvent molecules in the simulation, while implicit models represent the solvent as a continuous medium with a given dielectric constant. The choice of solvation model can significantly impact the accuracy of theoretical predictions. For esters and other polar molecules, including solvation effects is often crucial for obtaining results that are in good agreement with experimental data. osti.gov The interactions between solutes and solvents influence various molecular processes. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Substituted naphthoic acids
Aminophosphonates
Alkynes
Alkyl halides
Substituted benzoate anions

Applications of Methyl 4 Bromo 3 Isopropylbenzoate As a Key Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and isopropyl groups on the aromatic ring, along with the methyl ester, makes Methyl 4-bromo-3-isopropylbenzoate a crucial starting material in multi-step organic synthesis. The bromine atom, in particular, serves as a key functional group that can be readily transformed through various cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of intricate molecular architectures.

For instance, the bromine can be substituted with a wide range of organic fragments, leading to the assembly of polysubstituted benzene (B151609) derivatives. The ability to precisely control the sequence of reactions is paramount in synthesizing these complex structures, and the reactivity of the bromo group provides a reliable handle for chemists to introduce new substituents in a controlled manner. libretexts.org

Precursor for the Design and Synthesis of Pharmacological Scaffolds

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Integration into Biologically Relevant Aromatic Systems

Aromatic systems are fundamental components of many biologically active molecules. The benzene ring of this compound can be incorporated into larger, more complex aromatic and heterocyclic structures that form the core of many drugs. The bromo and isopropyl substituents can influence the electronic properties and steric profile of the molecule, which in turn can affect its biological activity. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activities. mdpi.com

Ligand Design for Specific Molecular Targets (e.g., Methyl Modifying Enzymes, Receptors)

The design of ligands that can bind to specific biological targets, such as enzymes and receptors, is a cornerstone of drug discovery. The functional groups on this compound offer opportunities for modification to create ligands with high affinity and selectivity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The bromine atom can be replaced through cross-coupling reactions to introduce a variety of substituents that can interact with specific pockets on a protein's surface. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize binding and biological activity.

Potential in Materials Science as a Monomer or Intermediate

While the primary applications of this compound are in organic synthesis and medicinal chemistry, its structure also holds potential for use in materials science. The presence of the reactive bromine atom and the aromatic ring suggests that it could be used as a monomer or an intermediate in the synthesis of novel polymers. For example, a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, has been synthesized and characterized for its photoactive properties, indicating the potential for creating light-responsive materials. nsf.gov The ability to undergo polymerization or be incorporated into polymer backbones could lead to the development of materials with unique optical, electronic, or thermal properties.

Development of Novel Organic Reagents and Catalysts

The reactivity of this compound also lends itself to the development of new organic reagents and catalysts. The bromo group can be converted into other functional groups, such as organometallic species, which can then be used to catalyze a variety of chemical transformations. For instance, palladium-catalyzed reactions are widely used in organic synthesis, and ligands for these catalysts can be prepared from bromo-substituted aromatic compounds. By carefully designing the structure of the ligand, it is possible to control the activity and selectivity of the catalyst.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The traditional methods for the synthesis of halogenated benzoic acid derivatives often rely on processes that are no longer considered environmentally benign. Future research must prioritize the development of synthetic pathways that are both sustainable and economically viable. One promising avenue is the exploration of biocatalytic methods. The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions, significantly reducing the environmental impact. rsc.org For instance, the application of engineered enzymes could enable the regioselective bromination of a suitable precursor to Methyl 4-bromo-3-isopropylbenzoate, avoiding the use of harsh reagents and minimizing waste.

Another critical area of focus is the development of catalytic systems that operate in greener solvents, such as water. ucsb.edu The design of ligands for transition metal catalysts that are effective in aqueous media could revolutionize the synthesis of this and other related compounds. ucsb.edu Furthermore, improving the efficiency of existing methods, such as vapor phase bromination, by optimizing reaction conditions to reduce the formation of byproducts like dibrominated impurities, remains a key challenge. google.com Research into solid-state synthesis using techniques like ball milling also presents a sustainable alternative to traditional solvent-based reactions. dntb.gov.uanih.gov

Exploration of Novel Reactivity Patterns and Selectivity Control

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. nih.gov A significant area for future research is the exploration of novel reactivity patterns in these reactions. For example, the development of multimetallic catalytic systems, where two different metal catalysts work in concert, could enable selective cross-coupling reactions that are not possible with a single catalyst. nih.gov This could allow for the direct coupling of aryl bromides with other challenging partners, expanding the synthetic utility of the title compound.

Controlling the selectivity of reactions is another major challenge. harvard.edu In molecules with multiple potential reaction sites, achieving site-selectivity is crucial for efficient synthesis. Future work could focus on developing catalysts and reaction conditions that allow for the selective functionalization of either the C-Br bond or other positions on the aromatic ring. pnas.org The use of photoredox catalysis in conjunction with nickel catalysis has already shown promise in the selective cross-coupling of borylated aryl bromides, and similar strategies could be applied to this compound. pnas.org Furthermore, electrochemical methods offer a powerful tool for controlling selectivity in functionalization reactions by precisely tuning the redox potential. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The use of advanced spectroscopic techniques for the real-time, in situ monitoring of reactions is a rapidly growing field. spectroscopyonline.com Techniques like Raman spectroscopy and UV-Vis spectroscopy can provide invaluable insights into the progress of a reaction without the need for sample extraction. acs.orgacs.org For instance, in situ Raman spectroscopy has been successfully employed to monitor the progress of Suzuki-Miyaura and Grignard reactions, allowing for the direct observation of intermediates and the determination of reaction endpoints. acs.orgacs.orgacs.org

Future research should focus on applying these techniques to reactions involving this compound. This would enable a detailed study of the kinetics of its cross-coupling reactions, helping to elucidate the reaction mechanism and identify any transient or unstable intermediates. acs.orgubc.ca Surface-enhanced Raman spectroscopy (SERS) is another powerful tool that can provide information about reactions occurring at catalyst surfaces, which is particularly relevant for the heterogeneous catalytic reactions often used in the synthesis of such compounds. researchgate.netaip.org

Deepening Computational Insights into Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex reaction systems. rsc.org DFT studies can provide detailed information about reaction mechanisms, transition state energies, and the role of catalysts, which is often difficult to obtain through experimental methods alone. nih.govacs.orgresearchgate.netacs.org

For this compound, computational studies could be employed to investigate the mechanisms of its various potential reactions. For example, DFT calculations could be used to model the oxidative addition of the aryl bromide to a palladium catalyst, a key step in many cross-coupling reactions, and to understand how the electronic and steric properties of the isopropyl group influence this process. acs.orgresearchgate.net Computational studies can also aid in the design of new catalysts with improved activity and selectivity by predicting their performance before they are synthesized in the lab. chemistryworld.comresearchgate.net

Discovery of Unforeseen Applications in Emerging Fields

While the current applications of this compound are not yet widely established, its structural motifs suggest potential uses in a variety of emerging fields. The presence of the halogenated phenyl ring and the ester functionality makes it a candidate for incorporation into larger molecules with interesting biological or material properties.

In medicinal chemistry, substituted benzoates have been investigated as inhibitors of various enzymes. nih.gov The specific substitution pattern of this compound could lead to novel biological activities. Further research could involve the synthesis of a library of derivatives and their screening for therapeutic potential against various diseases. nih.gov

In materials science, functionalized aromatic compounds are used as building blocks for a wide range of materials, including polymers and luminescent materials for optoelectronics. researchgate.netbeilstein-journals.org The incorporation of this compound into polymer chains or as a precursor for liquid crystals could lead to materials with unique properties. Its potential as a building block for photo- and mechano-responsive materials is another exciting avenue for exploration. beilstein-journals.org

Q & A

Q. What potential pharmacological applications does this compound have based on structural analogs?

  • Methodology :
  • Evaluate antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria.
  • Assess anti-inflammatory potential using COX-2 inhibition assays.
  • Modify the ester or bromine moiety to enhance bioavailability, guided by QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.